molecular formula C6H12O B1329814 2-Hexanone-1,1,1,3,3-d5 CAS No. 4840-82-8

2-Hexanone-1,1,1,3,3-d5

Cat. No. B1329814
CAS RN: 4840-82-8
M. Wt: 105.19 g/mol
InChI Key: QQZOPKMRPOGIEB-ZTIZGVCASA-N
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Description

2-Hexanone-1,1,1,3,3-d5, also known as n-Butyl methyl ketone, Butyl methyl ketone, Hexan-2-one, Methyl butyl ketone, Methyl n-butyl ketone, 2-Oxohexane, n-C4H9COCH3, Hexanone-2, Ketone, butyl methyl, MBK, MNBK, and Propylacetone . It has a molecular formula of C6H7D5O .


Molecular Structure Analysis

The molecular structure of 2-Hexanone-1,1,1,3,3-d5 consists of a six-carbon chain with a ketone functional group at the second carbon. Five of the hydrogen atoms are replaced by deuterium .


Physical And Chemical Properties Analysis

2-Hexanone-1,1,1,3,3-d5 has a molecular weight of 105.19 g/mol . Other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.

Safety And Hazards

While specific safety and hazard information for 2-Hexanone-1,1,1,3,3-d5 was not found, it’s important to note that 2-Hexanone, a related compound, has been found to have harmful effects on the nervous system .

properties

IUPAC Name

1,1,1,3,3-pentadeuteriohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-3-4-5-6(2)7/h3-5H2,1-2H3/i2D3,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZOPKMRPOGIEB-ZTIZGVCASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C([2H])([2H])CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964064
Record name (1,1,1,3,3-~2~H_5_)Hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

105.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexanone-1,1,1,3,3-d5

CAS RN

4840-82-8
Record name 2-Hexanone-1,1,1,3,3-d5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4840-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone-1,1,1,3,3-d5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004840828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1,1,3,3-~2~H_5_)Hexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 4 ml (31 mmol) of n-hexane, 0.03 mmol of 4-dodecyloxycarbonyl-N-hydroxyphthalimide, 0.0003 mmol of acetylacetonatocobalt(II) and 0.003 mmol of manganese(II) acetate was stirred at 100° C. in an atmosphere of air (10 atm=1 MPa) for 2 hours and thereby yielded 0.1 mmol of 2-hexanone, 0.09 mmol of 2-hexanol, 0.04 mmol of 3-hexanone and 0.05 mmol of 3-hexanol.
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-dodecyloxycarbonyl-N-hydroxyphthalimide
Quantity
0.03 mmol
Type
reactant
Reaction Step One
Quantity
0.003 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

30 cm3 of 80% tert-butyl hydroperoxide (0.225 mole), 10 cc of 1-hexene (0.064 mole), 20 cc of dichloroethane and 220 mg of palladium acetate (0.001 mole) are introduced into a heat-insulated glass reactor. An argon atmosphere is applied and stirring is performed at a temperature of 60° C. After 4 hours, it is found that 66% of 1-hexene were converted and that 2-hexanone was formed with a molar selectivity of 83% with respect to the converted 1-hexene.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
220 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

The operating conditions are substantially those of example 29: 0.236 mole of 1-hexene (30 cc), 65 cc of anhydrous isopropanol, 2 millimoles of palladium chloride, 4 millimoles of Cu (ClO4)2 (HMPT)4 complex and 5 cc water are introduced into a heat-insulated reactor and stirred at 40° C at a pH of about 7. After 4 hours of reaction, 25 millimoles of oxygen is absorbed; 25 millimoles of 2-hexanone (selectivity: 41%) and 12 millimoles of 3-hexanone (selectivity: 20%) is formed; 60 millimoles of 1-hexene is consumed. Thus, not only the activity is low but it is found that a mixture of two ketones is formed, instead of only 2-hexanone as in example 29.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step Two
Yield
41%
Yield
20%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
NL Bosma, AG Harrison… - Rapid Communications in …, 1994 - Wiley Online Library
The unimolecular (metastable ion) and collision‐induced fragmentation reactions of the trimethylsilyl cation adducts of six C 6 ketones have been studied by tandem mass spectrometry. …
E Drimyli, A Gaitanidis, K Maniati, L Turin… - eneuro, 2016 - eneuro.org
Olfaction presents the ultimate challenge to molecular recognition as thousands of molecules have to be recognized by far fewer olfactory receptors. We have presented evidence that …
Number of citations: 12 www.eneuro.org

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